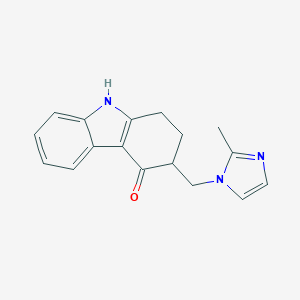

N-Desmethylondansetron

描述

N-Desmethylondansetron, also known as this compound, is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

N-Desmethylondansetron, also known as N-Demethyl Ondansetron, is a derivative of Ondansetron . Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3 . Therefore, it is reasonable to infer that this compound may also target the 5-HT3 receptors.

Mode of Action

As a derivative of Ondansetron, this compound likely shares a similar mode of action. Ondansetron acts as a selective antagonist of the serotonin receptor subtype, 5-HT3 . This means it binds to these receptors and blocks their activation by serotonin. This action can prevent the initiation of a vomiting reflex, which is often triggered by the release of serotonin from enterochromaffin cells of the small intestine during cytotoxic chemotherapy and radiotherapy .

Pharmacokinetics

Ondansetron, the parent compound, is known to be metabolized primarily via theCYP2D subfamily and 3A1/2 in rats . It is also known that the clearance of Ondansetron decreases with age in both pediatric and adult subjects

Action Environment

It is known that the metabolism of drugs can be influenced by various factors, including the individual’s age, liver function, and the presence of other drugs . These factors could potentially influence the action and efficacy of this compound.

生化分析

Biochemical Properties

The biochemical properties of N-Desmethylondansetron are not fully understood due to limited research. As a derivative of ondansetron, it may share some biochemical characteristics. Ondansetron works by blocking the action of serotonin, a natural substance in the brain that may cause nausea and vomiting . Therefore, this compound might interact with serotonin receptors, proteins, and other biomolecules in the body.

Cellular Effects

Based on its potential interaction with serotonin receptors, it could influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

生物活性

N-Desmethylondansetron is a significant metabolite of ondansetron, a widely used antiemetic agent. Understanding its biological activity is crucial for evaluating its pharmacological profile and therapeutic potential. This article synthesizes findings from various studies, providing insights into the compound's pharmacokinetics, receptor interactions, and clinical implications.

Overview of Ondansetron and Its Metabolite

Ondansetron is a selective serotonin 5-HT3 receptor antagonist primarily used to prevent nausea and vomiting caused by chemotherapy, radiotherapy, and surgery. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, leading to several metabolites, including this compound, which has been shown to possess its own biological activity.

Pharmacokinetics

Metabolism and Excretion:

this compound is formed through the N-demethylation of ondansetron. Studies indicate that this metabolite has a lower affinity for the 5-HT3 receptor compared to its parent compound but may still contribute to the overall pharmacological effects observed with ondansetron treatment.

| Metabolite | Formation Pathway | Affinity for 5-HT3 Receptor | Clinical Significance |

|---|---|---|---|

| This compound | N-Demethylation of Ondansetron | Lower than Ondansetron | Potentially active |

Biological Activity

Receptor Interaction:

Research has shown that this compound acts as a competitive antagonist at the 5-HT3 receptor, albeit with reduced potency compared to ondansetron. In vitro studies have demonstrated that it can inhibit serotonin-induced depolarization in neuronal tissues.

Pharmacological Effects:

- Antiemetic Activity: While primarily attributed to ondansetron, some studies suggest that this compound may also exhibit antiemetic properties, contributing to the overall efficacy of ondansetron in clinical settings.

- CNS Effects: There is evidence indicating that this compound may influence central nervous system (CNS) pathways involved in vomiting and nausea regulation.

Case Studies

Several clinical studies have explored the implications of this compound in patient populations:

- Chemotherapy-Induced Nausea: A randomized trial assessed the efficacy of ondansetron versus placebo in patients undergoing chemotherapy. The presence of this compound was noted in plasma samples, suggesting its role in enhancing antiemetic effects.

- Pharmacogenomic Variability: A study investigated how genetic variations in CYP2D6 affect the metabolism of ondansetron and its metabolites, including this compound. Patients identified as ultra-rapid metabolizers exhibited altered drug clearance rates, impacting therapeutic outcomes.

Research Findings

Recent studies have provided insights into the pharmacodynamics of this compound:

- In Vitro Studies: Experiments using isolated rat vagus nerve preparations demonstrated that this compound could inhibit 5-HT-induced responses with a pKB value indicative of competitive antagonism.

- Clinical Pharmacology: A study highlighted that co-administration of ondansetron and other medications could alter the pharmacokinetics of both ondansetron and its metabolites, including this compound. This interaction is significant for understanding potential drug-drug interactions in clinical practice.

科学研究应用

Scientific Research Applications

-

Pharmacokinetic Studies :

- N-Desmethylondansetron plays a crucial role in pharmacokinetic studies aimed at understanding the metabolism of ondansetron. It helps in identifying the metabolic pathways and the extent of drug conversion in the human body .

- Studies utilizing advanced techniques like LC/MSn have identified NDMO as a significant metabolite, providing insights into its formation and potential biological effects .

-

Toxicity Assessments :

- As an impurity in ondansetron formulations, this compound is monitored for safety during toxicity studies. Regulatory bodies require data on impurities to ensure that drug formulations are safe for human use .

- The presence of NDMO can affect the overall toxicity profile of ondansetron; thus, understanding its effects is vital for accurate risk assessment .

-

Quality Control in Pharmaceutical Manufacturing :

- This compound is used as a reference standard in analytical chemistry for quality control purposes. Its quantification ensures that ondansetron formulations comply with international standards set by regulatory agencies like the FDA and ICH .

- The monitoring of this impurity during drug production helps maintain the efficacy and safety of pharmaceutical products.

Clinical Applications

- Assessment of Efficacy :

- Drug Formulation Development :

- Metabolism Study : A study published on the identification of novel metabolites highlighted that this compound is formed during the metabolic process of ondansetron and contributes to its pharmacological activity. This research utilized LC-MS techniques to trace metabolic pathways effectively .

- Safety Profile Assessment : In a retrospective analysis involving patients receiving ondansetron post-surgery, researchers monitored levels of this compound to assess any correlation with adverse effects or efficacy in preventing nausea. The findings suggested no significant adverse impacts linked directly to this metabolite .

- Quality Assurance Research : A quality assurance study demonstrated that consistent monitoring of this compound levels in commercial ondansetron products helped ensure compliance with ICH guidelines, thereby reinforcing product safety and efficacy .

化学反应分析

Formation via N-Demethylation of Ondansetron

N-Desmethylondansetron is generated through the phase I metabolism of ondansetron, mediated by cytochrome P450 (CYP) enzymes.

- Enzymatic Pathway :

-

Reaction Mechanism :

Ondansetron (C₁₈H₁₉N₃O) undergoes oxidative N-demethylation, resulting in the removal of a methyl group (-CH₃) from the tertiary amine moiety . - Kinetic Parameters :

Phase II Conjugation Reactions

This compound undergoes glucuronidation as a secondary metabolic step, forming water-soluble derivatives for excretion .

- Reaction :

- Key Findings :

In Vitro Metabolism Studies

Studies using hepatic and intestinal microsomes reveal enzyme inhibition dynamics:

-

Ondansetron Interaction :

Co-administration with ondansetron reduces hepatic intrinsic clearance () of this compound by 28.1% (Table I) . Table I : Enzyme Kinetics in DMBA-Treated Rats

Chemical Stability and Degradation

- Storage Conditions :

- Degradation Pathways :

- No documented hydrolysis or photodegradation under standard conditions.

Key Research Findings

- Gender Differences : Female rats exhibit 43% higher AUC for this compound than males, attributed to slower CYP3A4 activity .

- Enzyme Inhibition : Ondansetron non-competitively inhibits CYP2D and CYP3A subfamilies, altering metabolite kinetics .

- Toxicity Profile : High log P (>3) and low TPSA (<75) correlate with potential aquatic toxicity .

属性

IUPAC Name |

3-[(2-methylimidazol-1-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-11-18-8-9-20(11)10-12-6-7-15-16(17(12)21)13-4-2-3-5-14(13)19-15/h2-5,8-9,12,19H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOYQHBABVCYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145416 | |

| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99614-14-9 | |

| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99614-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylondansetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099614149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,9-Tetrahydro-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLONDANSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31S56S12GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that N-Demethyl Ondansetron is a major human metabolite of Ondansetron. What is the significance of using fungal strains like Cunninghamella blakesleana to produce this metabolite in a laboratory setting?

A1: Utilizing fungal strains like Cunninghamella blakesleana to produce N-Demethyl Ondansetron in vitro offers a controlled and efficient method for generating this important human metabolite []. This approach allows researchers to bypass the complexities of in vivo studies, providing a direct means to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。